1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine
Description
This compound features a piperidine-piperazine hybrid core with a 4-(benzyloxy)-3-methoxybenzyl substituent on the piperidine ring and a phenyl group on the piperazine ring (Figure 1).
Properties
Molecular Formula |
C30H37N3O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C30H37N3O2/c1-34-30-22-26(12-13-29(30)35-24-25-8-4-2-5-9-25)23-31-16-14-28(15-17-31)33-20-18-32(19-21-33)27-10-6-3-7-11-27/h2-13,22,28H,14-21,23-24H2,1H3 |
InChI Key |
NJXXNSOOKUDVSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine typically involves multiple steps. One common method involves the reaction of 4-benzyloxy-3-methoxybenzyl chloride with 1-(4-phenylpiperazin-1-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The piperidine and piperazine rings can be reduced under hydrogenation conditions.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced piperidine and piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Research Findings
Dopamine D₂ Receptor Affinity
- The 2-nitrobenzyl substituent in 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine enhances dopamine D₂ receptor binding (Ki = 12 nM) due to strong electron-withdrawing effects and steric compatibility with the orthosteric site .
Anti-Mitotic Activity
Structural-Activity Relationship (SAR) Insights
- Piperidine vs.
- Substituent Effects :
- Aromatic Substitution Patterns : Para-substituted benzyl groups (e.g., 4-benzyloxy in target) favor steric accommodation in hydrophobic binding pockets compared to ortho-substituted analogues ().
Biological Activity
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This detailed article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine is with a molecular weight of approximately . The presence of benzyloxy and methoxy groups enhances the compound's lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C26H36N2O2 |
| Molecular Weight | 408.6 g/mol |
| IUPAC Name | 1-{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine |
| InChI Key | TZPRBKKGCHQRGB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The benzyloxy and methoxy groups are known to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways. This interaction may lead to effects such as anxiolytic or antidepressant activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like serotonin and dopamine.
Pharmacological Effects
Research has indicated several pharmacological activities associated with 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine:
- Anticancer Activity : Similar compounds have shown promise as anticancer agents. For instance, derivatives containing piperazine rings have demonstrated cytotoxicity against various cancer cell lines. Molecular docking studies indicate that these compounds can bind effectively to DNA topoisomerase II, disrupting cancer cell proliferation .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for antibacterial activity. Some derivatives exhibited moderate to strong inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Neuroprotective Effects : The potential neuroprotective properties of this compound are being explored, particularly its ability to modulate pathways involved in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of piperazine derivatives, including the target compound:
- A study on phenylpiperazine derivatives highlighted their effectiveness in reducing cell viability in cancer models while maintaining lower toxicity towards healthy cells . This suggests a therapeutic window that could be exploited for drug development.
- Another investigation into related piperidine compounds demonstrated significant enzyme inhibition, indicating a potential role in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition .
Comparative Analysis
To understand the unique properties of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine, it is beneficial to compare it with similar compounds:
| Compound | Molecular Formula | Activity |
|---|---|---|
| 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane | C26H36N2O2 | Anticancer, Antimicrobial |
| 1-{1-[3-(Chlorophenyl)-4-piperidinyl]} | C24H30ClN3 | Neuroprotective |
| 5-{1-[(4-chlorophenyl)sulfonyl]} | C20H18ClN3O2S | Antibacterial, Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
